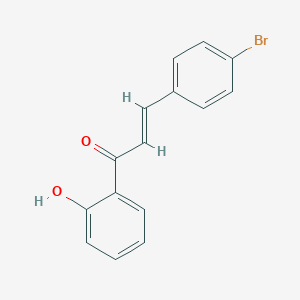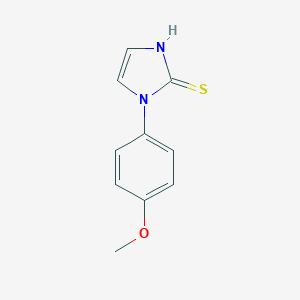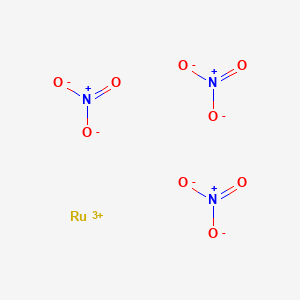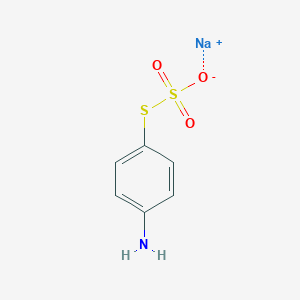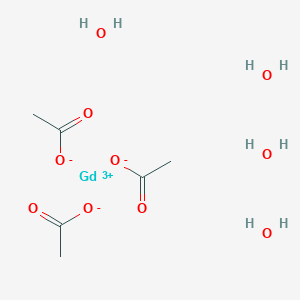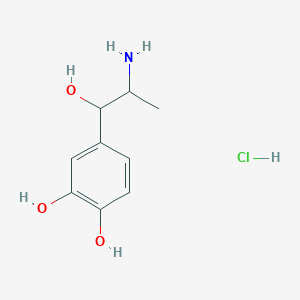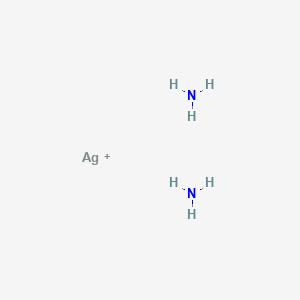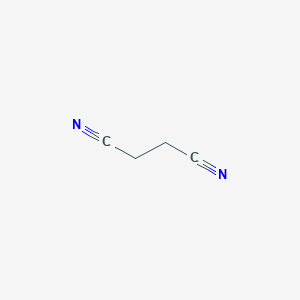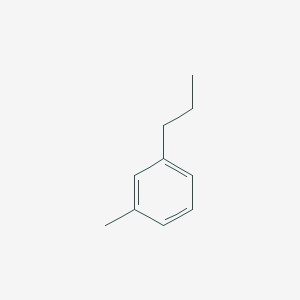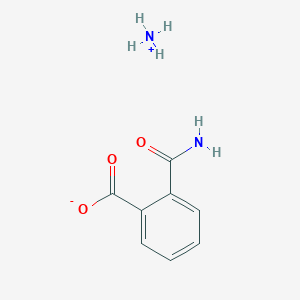![molecular formula C13H21NO2S2 B093090 Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]- CAS No. 18922-54-8](/img/structure/B93090.png)
Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that contains a sulfilimine group, which is a relatively uncommon functional group in organic chemistry. The unique properties of sulfilimine make it an interesting subject of study, and researchers have been exploring its synthesis, mechanism of action, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of sulfilimine is not well understood, but researchers have proposed that it may interact with proteins through the formation of covalent bonds. This interaction may result in the inhibition of enzyme activity or the disruption of protein-protein interactions. Further research is needed to fully understand the mechanism of action of sulfilimine.
Biochemische Und Physiologische Effekte
Studies have shown that sulfilimine derivatives can have a variety of biochemical and physiological effects. For example, sulfilimine derivatives have been shown to inhibit the activity of certain enzymes involved in cancer and Alzheimer's disease. Additionally, sulfilimine derivatives have been shown to have antimicrobial properties, making them potential candidates for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of sulfilimine is its relative ease of synthesis, which allows researchers to produce large quantities of this compound for further study. Additionally, the unique properties of sulfilimine make it an interesting subject of study, and researchers have been able to explore its potential applications in various fields. However, one limitation of sulfilimine is its lack of solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on sulfilimine. One area of interest is the development of sulfilimine derivatives as inhibitors of enzymes involved in various diseases, such as cancer and Alzheimer's disease. Additionally, researchers may explore the use of sulfilimine derivatives as building blocks in the synthesis of novel materials with unique properties. Further research is also needed to fully understand the mechanism of action of sulfilimine and its potential applications in various fields.
Synthesemethoden
The synthesis of sulfilimine involves the reaction of a sulfonyl chloride with an amine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the sulfilimine group. The synthesis of sulfilimine is relatively straightforward, and researchers have been able to produce large quantities of this compound for further study.
Wissenschaftliche Forschungsanwendungen
Sulfilimine has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Researchers have explored the use of sulfilimine derivatives as inhibitors of enzymes involved in various diseases, such as cancer and Alzheimer's disease. Additionally, sulfilimine derivatives have been used as building blocks in the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
18922-54-8 |
|---|---|
Produktname |
Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]- |
Molekularformel |
C13H21NO2S2 |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
N-[di(propan-2-yl)-λ4-sulfanylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S2/c1-10(2)17(11(3)4)14-18(15,16)13-8-6-12(5)7-9-13/h6-11H,1-5H3 |
InChI-Schlüssel |
LOROWSYNFCQEIE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(C(C)C)C(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(C(C)C)C(C)C |
Andere CAS-Nummern |
18922-54-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



